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Compound of Interest

Compound Name: Sulfamoxole

Cat. No.: B1682701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfamoxole is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity

against a range of microbial infections. As with all sulfonamides, its therapeutic efficacy is

intrinsically linked to its molecular structure, which allows it to act as a competitive inhibitor of a

key enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed

exploration of the molecular architecture of Sulfamoxole, offering insights for researchers and

professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties
Sulfamoxole, chemically known as 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-

yl)benzenesulfonamide, is a synthetic organic compound.[1] Its fundamental properties are

summarized in the table below.
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Identifier Value

Molecular Formula C₁₁H₁₃N₃O₃S

IUPAC Name
4-amino-N-(4,5-dimethyl-1,3-oxazol-2-

yl)benzenesulfonamide[1]

CAS Number 729-99-7

Molecular Weight 267.31 g/mol

SMILES
CC1=C(OC(=N1)NS(=O)

(=O)C2=CC=C(C=C2)N)C[1]

Structural Elucidation: A Comparative Analysis
While a specific crystal structure for Sulfamoxole is not readily available in the public domain,

extensive crystallographic studies have been conducted on the closely related and structurally

similar compound, Sulfamethoxazole. These studies provide valuable insights into the

expected bond lengths and angles for Sulfamoxole. The following table presents

representative data from the single-crystal X-ray diffraction analysis of Sulfamethoxazole,

which can be considered analogous to Sulfamoxole's geometry.

Table 1: Selected Bond Lengths and Angles for the Sulfonamide Core (from Sulfamethoxazole

Crystal Structure)

Parameter Bond Length (Å) Parameter Bond Angle (°)

Bond Length S-O1 1.432 Bond Angle O1-S-O2 119.5

Bond Length S-O2 1.432 Bond Angle O1-S-N1 107.5

Bond Length S-N1 1.635 Bond Angle O2-S-N1 107.5

Bond Length S-C1' 1.760 Bond Angle N1-S-C1' 106.8

Bond Length N1-C2 1.385 Bond Angle S-N1-C2 124.5

Data is for Sulfamethoxazole and serves as a close approximation for Sulfamoxole.
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Key Structural Features
The molecular structure of Sulfamoxole is characterized by three primary moieties: a p-

aminobenzenesulfonamide group, a sulfonamide linkage, and a 4,5-dimethyloxazole ring. This

specific arrangement is crucial for its biological activity.

p-Aminobenzene Moiety Sulfonamide Linkage

4,5-Dimethyloxazole Ring

Benzene Ring Sulfonyl Group (SO2)C-S bondAmino Group (-NH2)
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N-C bond
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Methyl Group (-CH3) at C5
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Core structural components of Sulfamoxole.

Mechanism of Action: Inhibition of Folic Acid
Synthesis
Sulfamoxole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting

the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of

dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and

protein synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic

acid from their diet.
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Inhibition of the bacterial folic acid synthesis pathway by Sulfamoxole.

Experimental Protocols: Elucidating Molecular
Structure
The definitive method for determining the precise three-dimensional structure of a small

molecule like Sulfamoxole is single-crystal X-ray diffraction. The following is a generalized

workflow for this experimental procedure.

General Protocol for Single-Crystal X-ray Diffraction
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Crystallization: The primary and often most challenging step is to grow high-quality single

crystals of the compound. This is typically achieved by slow evaporation of a saturated

solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent

systems may need to be screened.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific

pattern based on its internal crystal lattice. The crystal is rotated, and diffraction data are

collected from multiple orientations.

Structure Solution: The collected diffraction data are processed to determine the unit cell

dimensions and the symmetry of the crystal. The initial phases of the structure factors are

determined using direct methods or Patterson methods.

Structure Refinement: An initial model of the molecule is built and refined against the

experimental data. This iterative process adjusts atomic positions, and thermal parameters to

minimize the difference between the observed and calculated structure factors.

Validation: The final structure is validated using various crystallographic metrics to ensure its

quality and accuracy.
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Start: Purified Sulfamoxole

1. Crystallization

2. Crystal Mounting

3. X-ray Diffraction Data Collection

4. Structure Solution

5. Structure Refinement

6. Structure Validation

End: Final Molecular Structure
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Experimental workflow for crystal structure determination.

Conclusion
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The molecular structure of Sulfamoxole is finely tuned for its role as a competitive inhibitor of

dihydropteroate synthase in bacteria. A thorough understanding of its structural features,

including the p-aminobenzene moiety and the dimethyloxazole ring, is paramount for the

rational design of novel sulfonamide derivatives with improved efficacy and reduced

susceptibility to bacterial resistance. While experimental crystallographic data for Sulfamoxole
itself is not widely published, analysis of closely related structures provides a robust model for

its molecular geometry. The methodologies outlined in this guide serve as a foundation for

further research into this important class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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